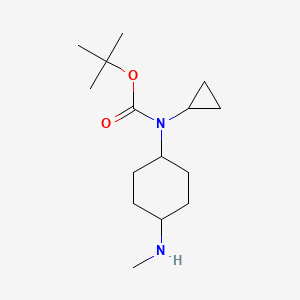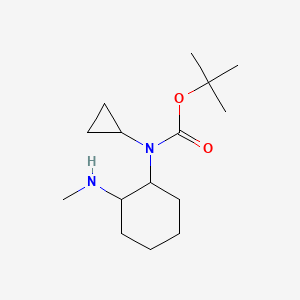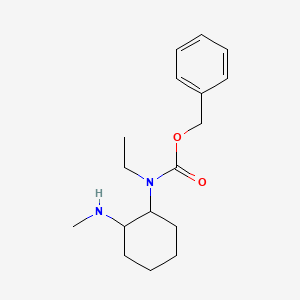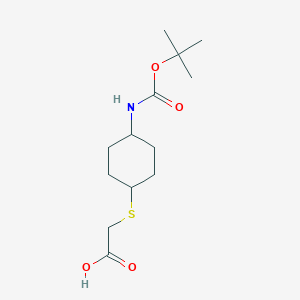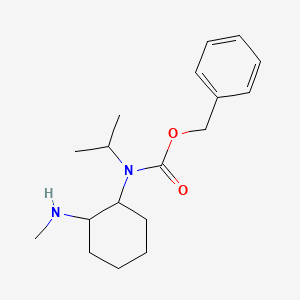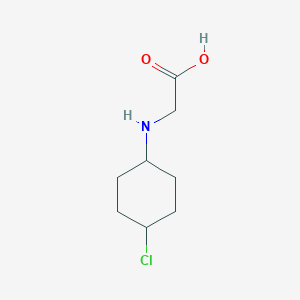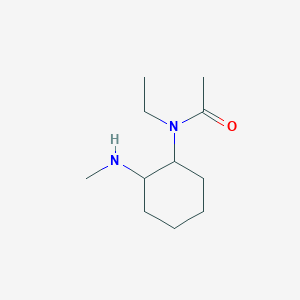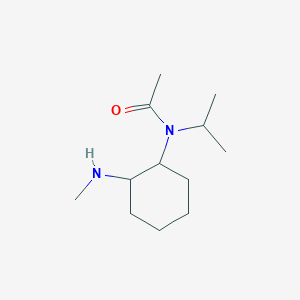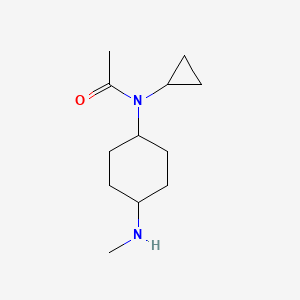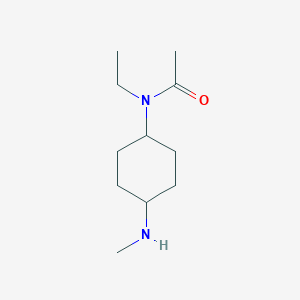
N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group, a methylamino group, and a cyclohexyl ring attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through the hydrogenation of benzene or by cyclization of linear hydrocarbons.
Introduction of the Methylamino Group: The methylamino group is introduced via a substitution reaction where a suitable leaving group on the cyclohexyl ring is replaced by a methylamine.
Attachment of the Ethyl Group: The ethyl group is introduced through an alkylation reaction, where an ethyl halide reacts with the nitrogen atom of the methylamino group.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to facilitate hydrogenation and alkylation reactions. The use of automated systems can enhance the precision and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or halides replace existing functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, halides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating biochemical pathways.
Medicine
In the field of medicine, this compound is being explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with analgesic, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. Alternatively, it may interact with cell surface receptors, triggering a cascade of intracellular signaling events that lead to physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(4-methylamino-cyclohexyl)-acetamide
- N-Ethyl-N-(4-aminocyclohexyl)-acetamide
- N-Ethyl-N-(4-methylamino-cyclohexyl)-propionamide
Uniqueness
N-Ethyl-N-(4-methylamino-cyclohexyl)-acetamide is unique due to the presence of both an ethyl group and a methylamino group on the cyclohexyl ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, which differentiate it from other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-ethyl-N-[4-(methylamino)cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-13(9(2)14)11-7-5-10(12-3)6-8-11/h10-12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPWNGUTDWUXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
